1-[(2-Methoxyphenyl)sulfonyl]piperazine
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Overview
Description
1-[(2-Methoxyphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a methoxyphenyl group attached to a sulfonyl piperazine moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methoxyphenyl)sulfonyl]piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methoxyphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of 1-[(2-Hydroxyphenyl)sulfonyl]piperazine.
Reduction: Formation of 1-[(2-Methoxyphenyl)sulfanyl]piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the substituent used.
Scientific Research Applications
1-[(2-Methoxyphenyl)sulfonyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it has been shown to interact with serotonin receptors, which play a role in mood regulation and anxiety . The compound’s sulfonyl group is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine: Lacks the sulfonyl group, resulting in different chemical and biological properties.
1-(4-Methoxyphenyl)piperazine: Similar structure but with the methoxy group in a different position, leading to variations in activity.
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine: Contains additional functional groups, offering different pharmacological profiles
Uniqueness: 1-[(2-Methoxyphenyl)sulfonyl]piperazine is unique due to its specific combination of a methoxyphenyl group and a sulfonyl piperazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H16N2O3S |
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Molecular Weight |
256.32 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C11H16N2O3S/c1-16-10-4-2-3-5-11(10)17(14,15)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 |
InChI Key |
IKDXZUQJKFOCJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCNCC2 |
Origin of Product |
United States |
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